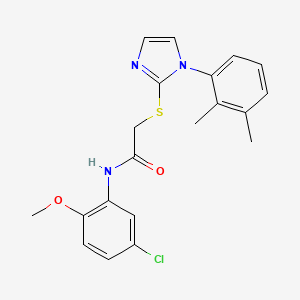

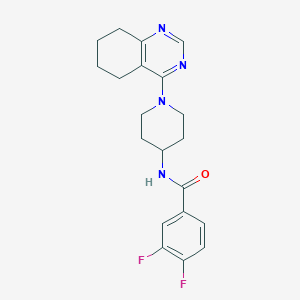

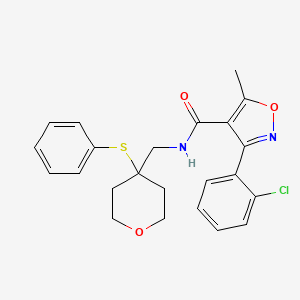

(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a complex organic molecule. It contains several functional groups including a pyrazole ring, a piperidine ring, and a tetrahydropyran ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a related compound was synthesized using 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) as a condensing agent . The reaction was carried out under DIPEA/DMF at room temperature .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . For example, the IR spectrum showed strong, sharp peaks corresponding to the carbonyl group of the coumarin ring and the NH group . The NMR spectrum provided information about the chemical environment of the hydrogen and carbon atoms .Scientific Research Applications

Molecular Interactions and Pharmacophore Models

Molecular interactions of pyrazole derivatives with cannabinoid receptors highlight the complex interplay between different molecular conformations and receptor binding. A study focusing on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) with the CB1 cannabinoid receptor provides insight into the conformational preferences and steric binding interactions, proposing the importance of specific substituents for antagonist activity and suggesting a model for understanding receptor-ligand interactions (Shim et al., 2002).

Structural Analogues and Isomorphism

Isomorphism in pyrazole derivatives, as observed in methyl- and chloro-substituted small heterocyclic analogues, underscores the relevance of substituent exchange in determining the molecular structure and potential pharmacophore adjustments. This aspect is crucial for drug design, where subtle changes can impact biological activity and receptor binding affinity (Rajni Swamy et al., 2013).

Antimicrobial and Phytotoxic Screening

The synthesis and characterization of 1-aryloyl-3,5-diarylpurazoline derivatives have been explored for their antimicrobial and phytotoxic potentials. These studies highlight the diverse biological activities of pyrazoline derivatives, suggesting their utility in developing new antimicrobial agents and understanding their mechanisms of action (Mumtaz et al., 2015).

Anticancer and Antimicrobial Activities

The development of novel pyrazole derivatives with various substituents has been targeted for their potential anticancer and antimicrobial activities. Synthesis and evaluation of these compounds provide a basis for identifying new therapeutic agents with improved efficacy against cancer and microbial infections, highlighting the importance of chemical modifications for enhanced biological activities (Hafez, El-Gazzar, & Al-Hussain, 2016).

Corrosion Inhibition

Pyrazole derivatives have also found applications outside of direct biological impacts, such as in corrosion inhibition for metals in acidic environments. The study of such compounds reveals their potential utility in industrial applications, where their chemical properties can be harnessed to protect materials from corrosion, thus extending the lifespan and durability of metal components (Yadav, Sinha, Sarkar, & Tiwari, 2015).

properties

IUPAC Name |

[4-(1-methylpyrazol-3-yl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-23-12-9-19(22-23)17-7-13-24(14-8-17)20(25)21(10-15-26-16-11-21)18-5-3-2-4-6-18/h2-6,9,12,17H,7-8,10-11,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGANQASDGXBCBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

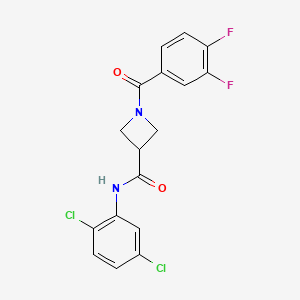

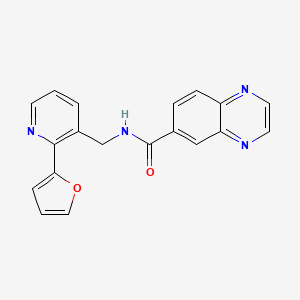

![2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2704422.png)

![(E)-ethyl 2-(4-fluoro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2704425.png)

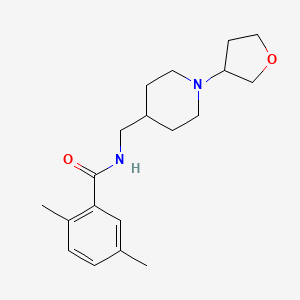

![2'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B2704427.png)

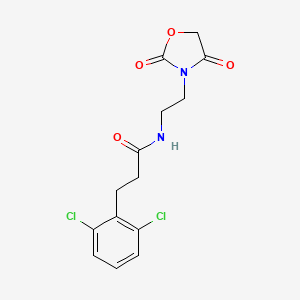

![2-((naphthalen-1-ylmethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2704432.png)

![2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone](/img/structure/B2704441.png)